Epicatechin

Catalog No.
S527258
CAS No.
490-46-0
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epicatechin

CAS Number

490-46-0

Product Name

Epicatechin

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1

InChI Key

PFTAWBLQPZVEMU-UKRRQHHQSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

(+)-Catechin, (+)-Cyanidanol, (+)-Cyanidanol-3, (-)-Epicatechin, (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol, 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-, 3,3',4',5,7-Flavanpentol, Catechin, Catechinic Acid, Catechuic Acid, Catergen, Cianidanol, Cyanidanol 3, Cyanidanol-3, Epicatechin, KB 53, KB-53, KB53, Z 7300, Zyma

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

The exact mass of the compound (−)-Epicatechin is 290.07904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans. It belongs to the ontological category of catechin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Epicatechin (CAS: 490-46-0) is a highly bioactive flavan-3-ol and the cis-isomer of catechin. Widely recognized as the primary active monomer in cocoa and specific botanical extracts, it is procured for its exceptional antioxidant capacity, favorable pharmacokinetic profile, and unique signaling properties in mammalian tissue [1]. Unlike highly gallated catechins, its defined stereochemistry and lack of a galloyl moiety confer distinct solubility, gastric stability, and receptor-binding characteristics. These baseline properties make pure (-)-epicatechin a premium active ingredient for advanced nutraceuticals, sports nutrition formulations, and specialized antioxidant complexes where precise dosing and high systemic bioavailability are mandatory [1].

Procurement teams often attempt to substitute pure (-)-epicatechin with generic green tea extracts standardized to EGCG or total catechins to reduce costs. However, this substitution fundamentally alters product performance. EGCG is notoriously unstable at physiological pH and exhibits extremely poor systemic bioavailability, often falling below 1% absorption [1]. Furthermore, (+)-catechin (the trans-isomer) and crude extracts fail to trigger the specific follistatin-to-myostatin modulation required for targeted muscle growth and sarcopenia applications [2]. Substituting pure (-)-epicatechin with these generic alternatives results in rapid formulation degradation, unpredictable pharmacokinetics, and a complete failure to deliver the targeted biological efficacy expected in premium sports and clinical nutrition products.

Pharmacokinetic Superiority: Epicatechin vs. EGCG Bioavailability

A critical differentiator for oral formulation is systemic absorption. In pharmacokinetic models, (-)-epicatechin demonstrates a dramatically higher absorption rate compared to EGCG, the most abundant catechin in generic tea extracts. Following oral administration, approximately 31% of (-)-epicatechin reaches systemic circulation, whereas EGCG absorption remains severely restricted at less than 1% [1]. This discrepancy is largely driven by EGCG's rapid degradation at physiological pH and extensive biotransformation before entering the bloodstream. For formulators, this dictates that (-)-epicatechin is the mandatory choice for systemic delivery without requiring complex nano-encapsulation.

Evidence DimensionSystemic Bioavailability (Oral Administration)
Target Compound Data(-)-Epicatechin (~31% absorption)
Comparator Or BaselineEGCG (<1% absorption)
Quantified Difference>30-fold higher systemic absorption for Epicatechin
ConditionsIn vivo pharmacokinetic model (rat)

Ensures that the procured active ingredient actually reaches systemic circulation, preventing the clinical failure common to EGCG-based oral supplements.

Targeted Myostatin Inhibition for Sports Nutrition

Unlike generic antioxidants, (-)-epicatechin acts as a specific signaling molecule in skeletal muscle tissue. Clinical and in vivo studies demonstrate that a 7-day treatment with (-)-epicatechin significantly alters muscle growth biomarkers, yielding an approximate 49% increase in the plasma follistatin-to-myostatin ratio[1]. Specifically, myostatin levels decreased by 16-21%, while follistatin increased by up to 56% in aged models [1]. Generic catechins and EGCG do not exhibit this targeted pathway activation, making (-)-epicatechin uniquely suited for anti-sarcopenia and muscle hypertrophy formulations.

Evidence DimensionFollistatin/Myostatin Ratio Modulation
Target Compound Data(-)-Epicatechin (+49% ratio increase; -21% myostatin)
Comparator Or BaselineBaseline / Untreated Control
Quantified DifferenceSignificant shift in anabolic signaling (49% ratio improvement)
ConditionsIn vivo human and murine models (7-day administration)

Provides exclusive, quantitative proof of efficacy for premium sports nutrition and longevity products, justifying a higher procurement cost over generic extracts.

Aqueous Antioxidant Capacity: ORAC Assay Performance

When evaluating total antioxidant capacity (TAC) for aqueous formulations, structural differences between catechins dictate performance. In Oxygen Radical Absorbance Capacity (ORAC) assays at physiological pH, (-)-epicatechin exhibits a 7-fold higher ORAC value compared to EGCG [1]. This massive performance gap occurs because the OH substitution at the 3' position in the pyrogallol moiety of EGCG acts as a pro-oxidant in aqueous buffers, generating reactive oxygen species and artificially lowering its effective TAC[1]. Epicatechin, lacking this substitution, maintains stable, high-capacity radical scavenging.

Evidence DimensionOxygen Radical Absorbance Capacity (ORAC)
Target Compound Data(-)-Epicatechin (7-fold higher ORAC value)
Comparator Or BaselineEGCG (Lower ORAC due to pro-oxidant behavior)
Quantified Difference700% greater antioxidant capacity in ORAC assay
ConditionsAqueous buffer at physiological pH

Directs formulators of aqueous beverages and cosmetics to select Epicatechin over EGCG to avoid pro-oxidant degradation and maximize shelf-stable antioxidant claims.

Enzymatic Oligomerization for Advanced Material Synthesis

In advanced cosmetic and material science applications, (-)-epicatechin serves as a superior precursor for enzymatic polymerization. When subjected to peroxidase oxidation, epicatechin forms stable oligomers that exhibit a 20-fold higher Reactive Oxygen Species (ROS) scavenging capacity than the baseline monomer [1]. Furthermore, the metal-chelating ability of these epicatechin oligomers increases by approximately 1000-fold compared to the monomeric state[1]. This highly efficient conversion profile makes epicatechin an ideal starting material for synthesizing ultra-high-potency antioxidant complexes.

Evidence DimensionROS Scavenging and Metal Chelation Capacity
Target Compound DataEpicatechin Oligomers (20x ROS scavenging, 1000x metal chelation)
Comparator Or BaselineEpicatechin Monomers (Baseline)
Quantified Difference20-fold increase in antioxidant capacity post-oligomerization
ConditionsEnzymatic peroxidase oxidation reaction

Validates the procurement of pure epicatechin as a high-yield chemical precursor for manufacturers developing next-generation oligomeric antioxidants.

Premium Sports Nutrition and Sarcopenia Therapeutics

Directly downstream of its unique signaling properties, (-)-epicatechin is the targeted active ingredient for formulations designed to inhibit myostatin and boost follistatin. It is the optimal choice for muscle preservation supplements where generic green tea extracts fail to provide the necessary anabolic signaling mechanism [1].

High-Bioavailability Oral Antioxidant Nutraceuticals

Due to its superior pharmacokinetic profile, epicatechin is selected over EGCG for oral capsules and tablets. Its >30-fold higher systemic absorption and resistance to gastric degradation ensure the active compound actually reaches the bloodstream, minimizing the need for costly nano-encapsulation [2].

Aqueous Functional Beverages and Cosmetics

Epicatechin is the preferred flavanol for liquid formulations at physiological pH. Its lack of the 3'-OH pyrogallol substitution prevents the pro-oxidant behavior seen in EGCG, delivering a 7-fold higher ORAC value and superior shelf stability in aqueous environments [3].

Precursor for Oligomeric Antioxidant Synthesis

Pure epicatechin is procured by specialty chemical and cosmetic manufacturers as a highly reactive substrate for enzymatic oxidation, yielding oligomers with 1000-fold greater metal-chelating properties for use in advanced anti-aging serums and industrial stabilizers [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 Da

Monoisotopic Mass

290.07903816 Da

Heavy Atom Count

21

LogP

0.51 (LogP)
0.51

Appearance

Solid powder

Melting Point

240 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

34PHS7TU43

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flavocoxid is a medical food consisting of plant derived flavonoids which have antiinflammatory activity and are used to treat chronic osteoarthritis. Flavocoxid has been linked to minor elevations in serum enzyme levels during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Other CAS

7295-85-4
100786-01-4
154-23-4
8001-48-7
18829-70-4

Metabolism Metabolites

Epicatechin has known human metabolites that include Phloroglucinol and 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone.

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

Dates

Last modified: 08-15-2023

Tauchen, J., Huml, L., Rimpelova, S., et al. Flavonoids and related members of the aromatic polyketide group in human health and disease: Do they really work? Molecules 25(17), 3846 (2020).

Xu, J.Z., Yeung, S.Y.V., Chang, Q., et al. Comparison of antioxidant activity and bioavailability of tea epicatechins with their epimers. Br. J. Nutr. 91(6), 873-881 (2004).

Suganuma, M., Okabe, S., Kai, Y., et al. Synergistic effects of (−)-epigallocatechin gallate with (−)-epicatechin, sulindac, or tamoxifen on cancer-preventive activity in the human lung cancer cell line PC-9. Cancer Res. 59(1), 44-47 (1999).

Prince, P.D., Fischerman, L., Toblli, J.E., et al. LPS-induced renal inflammation is prevented by (−)‐epicatechin in rats. Redox Biol. 11, 342-349 (2017).

Waffo-Téguo, P., Hawthorne, M.E., Cuendet, M., et al. Potential cancer-chemopreventive activities of wine stilbenoids and flavans extracted from grape (Vitis vinifera) cell cultures. Nutr. Cancer 40(2), 173-179 (2001).



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